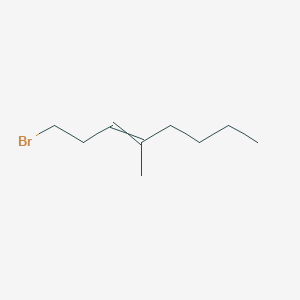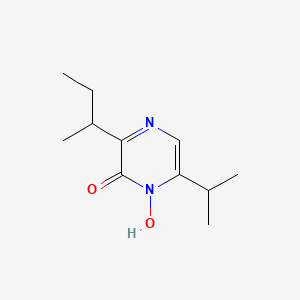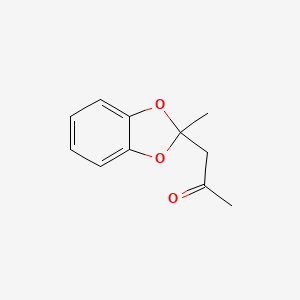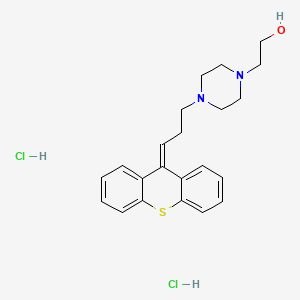
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with a chloro group and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the reaction of a suitable precursor with methoxymethyl chloride in the presence of a base such as potassium carbonate.
Naphthalene core modification: The naphthalene core can be chlorinated using thionyl chloride or another chlorinating agent under controlled conditions.
Coupling reaction: The furan ring is then coupled to the chlorinated naphthalene core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The naphthalene core can be reduced to form dihydronaphthalenes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydronaphthalenes and related compounds.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain kinases, leading to antiproliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-(5-methylfuran-2-yl)naphthalene-1,4-dione
- 2-Chloro-3-(5-(hydroxymethyl)furan-2-yl)naphthalene-1,4-dione
- 2-Chloro-3-(5-(ethoxymethyl)furan-2-yl)naphthalene-1,4-dione
Uniqueness
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione is unique due to the presence of the methoxymethyl group on the furan ring, which can influence its reactivity and biological activity. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
65679-85-8 |
|---|---|
Molekularformel |
C16H11ClO4 |
Molekulargewicht |
302.71 g/mol |
IUPAC-Name |
2-chloro-3-[5-(methoxymethyl)furan-2-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C16H11ClO4/c1-20-8-9-6-7-12(21-9)13-14(17)16(19)11-5-3-2-4-10(11)15(13)18/h2-7H,8H2,1H3 |
InChI-Schlüssel |
NPRQPPNHENGNTA-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(O1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)

![methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate](/img/structure/B14492597.png)

![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)

![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)


